N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide is a compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with appropriate reagents under controlled conditions. One common method involves the use of hydrazonoyl halides as precursors, which react with alkyl carbothioates or carbothioamides in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Thioamides: Compounds containing the thioamide functional group, which also display antimicrobial and anticancer properties.
Uniqueness
N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which may enhance its biological activity and stability compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C12H18N4OS |
---|---|
Molecular Weight |
266.37 g/mol |
IUPAC Name |
N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C12H18N4OS/c1-8(17)15(2)10-5-6-16(7-10)12-14-13-11(18-12)9-3-4-9/h9-10H,3-7H2,1-2H3 |
InChI Key |
JXEQNWGRRPWNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C2=NN=C(S2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.